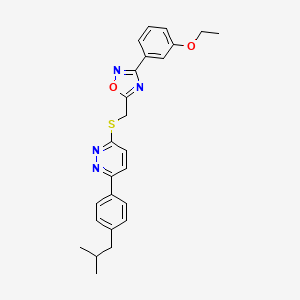

![molecular formula C18H20N2O3S2 B2915015 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone CAS No. 898657-35-7](/img/structure/B2915015.png)

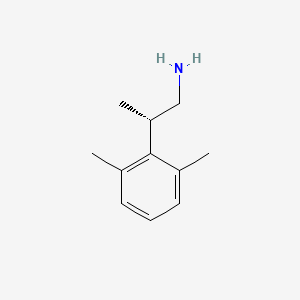

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone is a useful research compound. Its molecular formula is C18H20N2O3S2 and its molecular weight is 376.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Solvent-controlled Highly Regio-selective Thieno[2,3-b]indole Formation

An efficient three-component thieno[2,3-b]indole formation method was developed under metal-free conditions. This process utilized indoles, ketones, and sulfur powder in a cascade cyclization, facilitated by acid-promoted annulation. The DMF solvent played a crucial role in controlling regioselectivity, allowing for the synthesis of 2-substituted and 3-substituted thieno[2,3-b]indoles with broad functional group tolerance and excellent regioselectivity. This method demonstrates the potential for modular synthesis leveraging the chemical structure of interest (Penghui Ni et al., 2017).

Synthesis of Indole Derivatives with Potential Antitumor Activity

The synthetic routes for the formation of indole derivatives, including 6,7-dihydrobenzo[4,5]cyclohept-[1,2-b]indol-12(5H)-one, have been explored. These derivatives were synthesized from 1-methyl or 1-sulfonylindole-2-carboxaldehyde, demonstrating potential antitumor properties. This pathway highlights the relevance of modifying indole structures, such as the one described, for therapeutic applications (B. Joseph et al., 1997).

Brønsted Acid Ionic Liquid-catalyzed Reductive Alkylation

A novel method for the synthesis of C3-cycloalkylated indole through reductive alkylation of indole with cyclic ketone was developed, using a sulfonyl-functionalized Bronsted acid ionic liquid as a catalyst. This process, which does not require an external reductant, highlights an innovative approach to forming bonds in the absence of traditional reducing agents. The reaction likely proceeds via a radical pathway, indicating the versatile chemistry possible with the involved sulfonyl groups (A. Taheri et al., 2015).

Synthesis of Ellipticine Analogs Modified at the 5-Position

Research into β-keto sulfoxides has led to the synthesis of ellipticine analogs modified at the 5-position, showcasing the utility of sulfonyl and ketone functionalities in the construction of complex molecules with potential pharmacological activities. This work demonstrates the intricate chemistry involved in modifying indole-based structures to achieve desired biological effects (Yuji Oikawa et al., 1981).

Palladium-catalyzed Intermolecular Directed C-H Amidation

The palladium-catalyzed directed ortho C-H amidation of aromatic ketones with sulfonamides and amides showcases a method for introducing nitrogen functionalities adjacent to the ketone group, a process that could be relevant for modifying compounds similar to the one . This method demonstrates the synthetic versatility of sulfonyl-containing molecules and their potential in creating biologically active compounds (B. Xiao et al., 2011).

Propiedades

IUPAC Name |

N-cyclopentyl-1-(thiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S2/c21-18(17-6-3-11-24-17)20-10-9-13-12-15(7-8-16(13)20)25(22,23)19-14-4-1-2-5-14/h3,6-8,11-12,14,19H,1-2,4-5,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPXRESXFMAFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-methyl-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2914932.png)

![5-chloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2914933.png)

![N-(butan-2-yl)-N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2914934.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2914936.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B2914942.png)

![(4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2914948.png)

![N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2914950.png)